(2-Aminoethyl)(methoxy)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

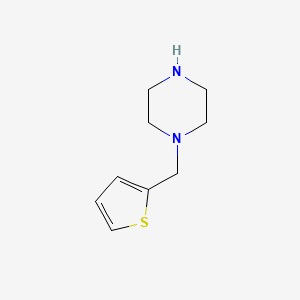

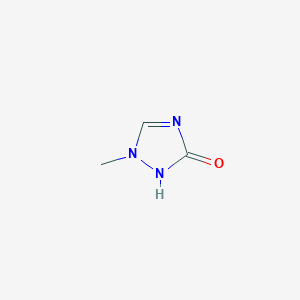

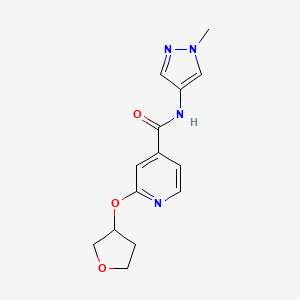

(2-Aminoethyl)(methoxy)methylamine is a chemical compound with the IUPAC name N1- (2-methoxyethyl)-N~1~-methyl-1,2-ethanediamine . It has a molecular weight of 132.21 and is typically stored at room temperature . The compound is in liquid form .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This reaction involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 15 bonds, including 5 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 hydroxylamine (aliphatic) . The InChI code for this compound is 1S/C6H16N2O/c1-8(4-3-7)5-6-9-2/h3-7H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Photopolymerization

A study explored the use of a novel compound with (2-Aminoethyl)(methoxy)methylamine structure as a photoiniferter for nitroxide-mediated photopolymerization (NMP), showing potential for controlled polymer growth and novel polymer synthesis techniques (Guillaneuf et al., 2010).

Organic Synthesis and Cleavage Reactions

Research on 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives highlighted methods for converting methyl carbamate to free amine, indicating applications in selective cleavage and synthesis of N-deprotected carbohydrates (Yeung et al., 2000).

Astronomical Chemistry

Methoxyamine, closely related to this compound, was studied for its potential as an interstellar amine, with research aiming at its detection in the interstellar medium. This underlines its significance in understanding chemical processes in space (Kolesniková et al., 2018).

Enzymatic Catalysis

A study on the enhanced lipase-catalyzed N-acylation of 1-Phenylethanamine with Methoxyacetate revealed that certain interactions between methoxyacetate and the amine might boost reaction rates, highlighting the role of this compound structures in improving enzymatic catalysis efficiency (Cammenberg et al., 2006).

Biochemical Pharmacology

Exploration of psychoactive substituted N-benzylphenethylamines, structurally related to this compound, offers insight into their action as high potency agonists at 5-HT2A receptors, providing a deeper understanding of their neurochemical pharmacology and potential therapeutic applications (Eshleman et al., 2018).

Safety and Hazards

The safety information for (2-Aminoethyl)(methoxy)methylamine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound is associated with the hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Wirkmechanismus

Target of Action

It is known that similar compounds can interact with various proteins and enzymes .

Mode of Action

(2-Aminoethyl)(methoxy)methylamine can participate in various chemical reactions. For instance, it can be used as a reactant in the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides . It can also react with carboxylic acids to synthesize amides .

Biochemical Pathways

Similar compounds have been found to participate in various metabolic processes . For example, methylamine, a related compound, is involved in two distinct metabolic pathways in methylotrophic bacteria .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 95 °c and a density of 087 g/cm³ at 20 °C .

Result of Action

It is known that the compound can be used for the chemical modification of α-acrylated cross-linked polymer via aza-michael addition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is highly flammable, and it can cause severe skin burns and eye damage . Therefore, it should be handled with care, and exposure to heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided .

Eigenschaften

IUPAC Name |

N'-methoxy-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-6(7-2)4-3-5/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWLCTOJEGRNCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)

![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)